2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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Overview
Description
2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by its unique structure, which includes a methoxyphenyl group, an o-tolyl group, and an oxadiazolyl group attached to an isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinolinone core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of Oxadiazolyl Group: The oxadiazolyl group can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Introduction of o-Tolyl Group: The o-tolyl group can be introduced via a Suzuki-Miyaura coupling reaction, where the oxadiazolyl intermediate reacts with an o-tolylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one: Similar structure but with a phenyl group instead of an o-tolyl group.
2-(3-methoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
2-(3-methoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the o-tolyl group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-8-3-4-11-19(16)23-26-24(31-27-23)22-15-28(17-9-7-10-18(14-17)30-2)25(29)21-13-6-5-12-20(21)22/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRNCAXUQLZSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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